Cas no 2229357-80-4 (2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid)

2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2229357-80-4
- EN300-1812217
- 2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid
-
- インチ: 1S/C7H11N3O3/c1-7(2,4(11)5(12)13)6-8-3-9-10-6/h3-4,11H,1-2H3,(H,12,13)(H,8,9,10)
- InChIKey: SPCOTTMTKOHHAJ-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C(C)(C)C1=NC=NN1
計算された属性
- 精确分子量: 185.08004122g/mol
- 同位素质量: 185.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 99.1Ų
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1812217-1g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 1g |
$1829.0 | 2023-09-19 | ||
Enamine | EN300-1812217-5g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 5g |
$5304.0 | 2023-09-19 | ||
Enamine | EN300-1812217-0.1g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 0.1g |
$1610.0 | 2023-09-19 | ||
Enamine | EN300-1812217-0.5g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 0.5g |
$1757.0 | 2023-09-19 | ||
Enamine | EN300-1812217-10g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 10g |
$7866.0 | 2023-09-19 | ||
Enamine | EN300-1812217-2.5g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 2.5g |
$3585.0 | 2023-09-19 | ||
Enamine | EN300-1812217-10.0g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 10g |
$7866.0 | 2023-06-01 | ||
Enamine | EN300-1812217-1.0g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 1g |
$1829.0 | 2023-06-01 | ||
Enamine | EN300-1812217-0.05g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1812217-5.0g |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid |
2229357-80-4 | 5g |
$5304.0 | 2023-06-01 |
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid 関連文献
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acidに関する追加情報
2-Hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic Acid (CAS No. 2229357-80-4): A Comprehensive Overview
2-Hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid (CAS No. 2229357-80-4) is a unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a 1,2,4-triazole moiety with a hydroxybutanoic acid backbone, creating a versatile scaffold for various applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its structural features, which allow for diverse chemical modifications.
The compound's molecular formula is C7H11N3O3, with a molecular weight of 185.18 g/mol. Its structure features a hydroxyl group at the 2-position and a methyl group at the 3-position, along with the 1H-1,2,4-triazol-3-yl substituent. This arrangement contributes to its unique physicochemical properties, including moderate water solubility and stability under physiological conditions. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
In the pharmaceutical industry, 2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid has shown promise as a precursor for small molecule therapeutics. The 1,2,4-triazole ring is known for its pharmacological activities, including anti-inflammatory, antifungal, and antiviral properties. Researchers are investigating its potential in addressing current healthcare challenges, such as antimicrobial resistance and chronic inflammatory diseases, which are among the most searched topics in medical chemistry today.
The agrochemical sector has also shown interest in this compound due to its potential as a plant growth regulator or pesticide intermediate. The combination of the hydroxy acid functionality with the triazole ring may offer unique modes of action against plant pathogens. This aligns with the growing demand for sustainable agriculture solutions and eco-friendly crop protection products, topics that frequently appear in agricultural chemistry searches.
From a synthetic chemistry perspective, CAS 2229357-80-4 presents interesting challenges and opportunities. The presence of multiple functional groups allows for various derivatization strategies, making it a valuable chemical building block for medicinal chemistry programs. Recent publications have highlighted its use in multicomponent reactions and as a precursor for heterocyclic compound synthesis, addressing the current research trend toward atom-economical synthesis and green chemistry principles.
The compound's structure-activity relationship (SAR) is particularly intriguing to researchers. The spatial arrangement of the hydroxyl group, methyl group, and triazole ring creates a three-dimensional structure that may interact with biological targets in unique ways. This has led to investigations into its potential as a pharmacophore in drug design, especially for targets requiring specific hydrogen bonding patterns.
Quality control and analytical characterization of 2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid typically involve techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical and research applications. The growing importance of analytical method development for novel compounds is reflected in the increasing number of related search queries in scientific databases.
In terms of market dynamics, the demand for specialized heterocyclic compounds like 2229357-80-4 continues to grow. Pharmaceutical and agrochemical companies are actively seeking novel chemical entities with unique properties, driving research into compounds with triazole-containing structures. This trend aligns with the broader industry focus on targeted therapies and precision agriculture, both of which are hot topics in current scientific literature and patent filings.
Storage and handling of 2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid typically require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture. While not classified as hazardous under standard regulations, proper chemical safety protocols should always be followed, reflecting the increasing emphasis on laboratory safety standards in research institutions worldwide.
Future research directions for this compound may include exploration of its metal-chelating properties, given the presence of both carboxylic acid and triazole functionalities. Additionally, its potential as a chiral auxiliary or asymmetric synthesis component warrants investigation, particularly in light of the pharmaceutical industry's growing focus on enantioselective synthesis. These research areas correspond to some of the most frequently searched topics in modern organic chemistry.
In conclusion, 2-hydroxy-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoic acid (CAS No. 2229357-80-4) represents an interesting case study in functionalized heterocyclic chemistry. Its unique structural features and potential applications in pharmaceuticals and agrochemicals make it a compound of significant research interest. As scientific understanding of its properties and reactivity continues to grow, so too does its potential to contribute to solutions for some of today's most pressing challenges in healthcare and agriculture.
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